molecular formula C12H13N3O B4484955 4-(Furan-2-yl)-2-(pyrrolidin-1-yl)pyrimidine

4-(Furan-2-yl)-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B4484955
M. Wt: 215.25 g/mol
InChI Key: KVJVCNJCMBJAHN-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a furan ring at the 4-position and a pyrrolidine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Substitution Reactions: The furan and pyrrolidine rings are introduced through nucleophilic substitution reactions. For instance, the furan ring can be attached via a Suzuki coupling reaction, while the pyrrolidine ring can be introduced through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

4-(Furan-2-yl)-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: The unique electronic properties of the furan and pyrimidine rings make this compound of interest in the development of organic semiconductors and other advanced materials.

    Biological Studies: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial, antiviral, or anticancer agent.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrrolidine rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)pyrimidine: Lacks the pyrrolidine ring, which may affect its biological activity and electronic properties.

    2-(Pyrrolidin-1-yl)pyrimidine:

    4-(Thiophen-2-yl)-2-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.

Uniqueness

4-(Furan-2-yl)-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the furan and pyrrolidine rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry, material science, and biological research.

Properties

IUPAC Name

4-(furan-2-yl)-2-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-8-15(7-1)12-13-6-5-10(14-12)11-4-3-9-16-11/h3-6,9H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJVCNJCMBJAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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